2-(2-isopropyl-5-methylphenoxy)-N-propylacetamide
Overview
Description
2-(2-Isopropyl-5-methylphenoxy)-N-propylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of an isopropyl group and a methyl group attached to a phenoxy ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-propylacetamide typically involves the reaction of 2-isopropyl-5-methylphenol with propylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as distillation or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine, resulting in the formation of 2-(2-isopropyl-5-methylphenoxy)-N-propylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the phenoxy ring.
Scientific Research Applications
2-(2-Isopropyl-5-methylphenoxy)-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-propylacetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
- 2-(2-Isopropyl-5-methylphenoxy)acetic acid
- 2-(2-Isopropyl-5-methylphenoxy)-N-phenylacetamide
- 2-(2-Isopropyl-5-methylphenoxy)-N-methylacetamide
Comparison: 2-(2-Isopropyl-5-methylphenoxy)-N-propylacetamide is unique due to the presence of the propyl group attached to the acetamide moiety, which may influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-propylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-8-16-15(17)10-18-14-9-12(4)6-7-13(14)11(2)3/h6-7,9,11H,5,8,10H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDBFDPVBZNVIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=CC(=C1)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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